molecular formula C21H17ClO2 B2401025 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol CAS No. 337921-73-0

7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B2401025
CAS RN: 337921-73-0
M. Wt: 336.82
InChI Key: PAQCIBLMLRKGNI-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol” is a complex organic molecule. It contains a chlorophenoxy group, a phenyl group, and a dihydroindenol group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a phenyl ring (a variant of a benzene ring), an indenol group (a fused cyclopentene and benzene ring), and a chlorophenoxy group (a benzene ring with a chlorine atom and an oxygen atom attached). These groups are likely connected in a specific configuration to form the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The phenyl and chlorophenoxy groups might participate in electrophilic aromatic substitution reactions, while the indenol group might undergo reactions typical of alcohols or alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Catalytic Processes

A study by Shimomura et al. (2015) demonstrated the use of 2,3-dihydro-1H-inden-1-ol in a dynamic kinetic resolution process. This involved the combination of Candida antarctica lipase and zeolite using vinyl octanoate or p-chlorophenyl pentanoate as an acyl donor in a mixed solvent system. This process is significant for the selective production of secondary alcohols in a transition metal-free environment (Shimomura et al., 2015).

Synthesis and Characterization

Research conducted by Kuzenkov and Zakharychev (2009) involved the synthesis of compounds similar to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol. They synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical screening, demonstrating the compound's potential in fungicidal applications (Kuzenkov & Zakharychev, 2009).

Environmental Implications

Pan et al. (2013) explored the role of chlorophenols, similar in structure to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol, as precursors to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Their study provides insight into the environmental impact and formation mechanisms of these compounds, which is crucial for understanding the ecological and health implications of chlorophenol derivatives (Pan et al., 2013).

Antimicrobial and Anti-Inflammatory Properties

A study by Lokeshwari et al. (2017) synthesized a series of 2-pyrazoline analogs, including compounds structurally related to 7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol. These compounds were found to exhibit significant anti-inflammatory effects mediated by the inhibition of phospholipase A2, suggesting potential medicinal applications (Lokeshwari et al., 2017).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. Depending on its specific properties, it might pose risks such as toxicity, flammability, or reactivity. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

7-(4-chlorophenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18-19,23H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQCIBLMLRKGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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